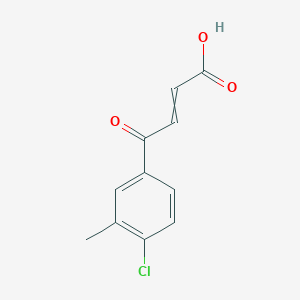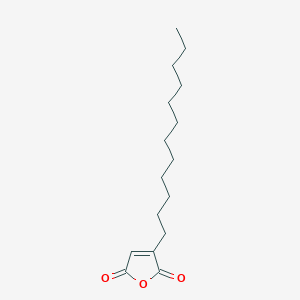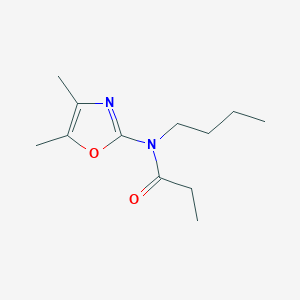![molecular formula C13H12N4 B14621091 3-Propyl[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-15-2](/img/structure/B14621091.png)
3-Propyl[1,2,4]triazino[5,6-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a triazine ring, with a propyl group attached to the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzonitrile with a suitable triazine derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
3-Propyl[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazinoquinoline derivatives.
Substitution: Formation of substituted triazinoquinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Propyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
1,2,4-Triazino[5,6-b]indole: Another triazinoquinoline derivative with similar biological activities.
1,2,4-Triazino[5,6-b]quinazoline: Known for its anticancer properties.
1,2,4-Triazino[5,6-b]benzimidazole: Studied for its antimicrobial effects.
Uniqueness
3-Propyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific structural features and the presence of a propyl group, which may enhance its biological activity and selectivity compared to other similar compounds.
属性
CAS 编号 |
60075-15-2 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
3-propyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C13H12N4/c1-2-5-12-15-11-8-14-10-7-4-3-6-9(10)13(11)17-16-12/h3-4,6-8H,2,5H2,1H3 |
InChI 键 |
XVEOWEBVCJTNBE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(C3=CC=CC=C3N=C2)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


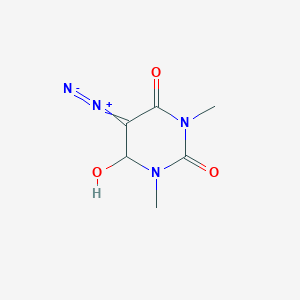
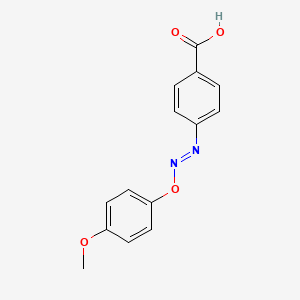
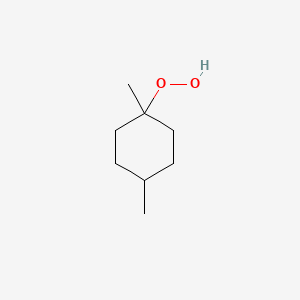
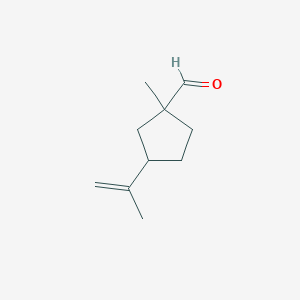
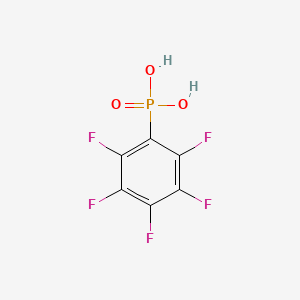

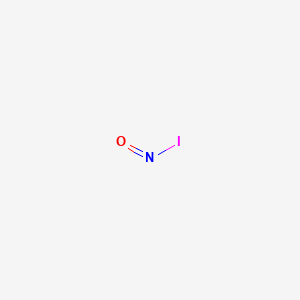
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
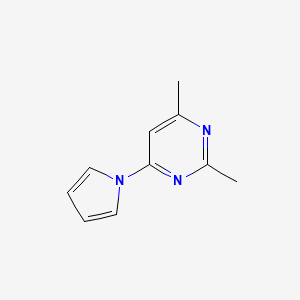
silane](/img/structure/B14621063.png)
